molecular formula C16H18O11S B161958 [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate CAS No. 126938-14-5

[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate

Cat. No. B161958
CAS RN: 126938-14-5
M. Wt: 418.4 g/mol
InChI Key: PAMBMLAUEGWIPT-DZQJYWQESA-N
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Description

[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate, also known as [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate, is a useful research compound. Its molecular formula is C16H18O11S and its molecular weight is 418.4 g/mol. The purity is usually 95%.
The exact mass of the compound [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Thiogalactosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorogenic Substrate for α-Galactosidase

This compound is a fluorogenic substrate for α-galactosidase . When cleaved by α-galactosidase, it releases a fluorescent product, 4-MU . This property is used in various biochemical assays .

Detection of Fabry Disease

The compound is used in assays to evaluate deficiency in α-galactosidase activity related to Fabry disease . Fabry disease is a genetic disorder that results from the buildup of a particular type of fat in the body’s cells .

Evaluation of GALNS Activity

4-Methylumbelliferyl β-D-Galactopyranoside-6-sulfate is used to quantify N-acetylgalactosamine-6-sulphatase (GALNS) activity . This is particularly useful in detecting Morquio disease type A, a lysosomal storage disorder in which GALNS is deficient .

Species Differentiation within Enterobacteriaceae

The compound is useful in the species differentiation within the family of Enterobacteriaceae . This is particularly useful in microbiology and clinical diagnostics .

Localization of α-Galactosidase in Plants

The compound is used in the localization of α-galactosidase in plants . This can help in understanding the metabolic processes in plants .

Detection of Estrogen Active Compounds

4-Methylumbelliferyl β-D-galactopyranoside is used as a fluorescent substrate in a planar yeast estrogen screen (pYES) for the detection of estrogen active compounds .

β-Galactosidase Activity Assay

The compound has been used as a substrate in β-galactosidase activity assay . This is particularly useful in molecular biology and biochemistry .

Optimization of Liquid-Handling Performance

The compound is used in studies designed to examine liquid-handling performance and the effect of liquid-handling variability on in vitro biochemical assays .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl-α-D-galactopyranoside 6-sulfate, also known as 4MU-α-Gal, is the enzyme α-galactosidase A (GLA) . This enzyme plays a crucial role in the breakdown of certain complex carbohydrates in the body.

Mode of Action

4MU-α-Gal serves as a fluorogenic substrate for α-galactosidase A . When cleaved by GLA, it forms two products: galactose and a fluorescent compound called 4-methylumbelliferone (4MU) . The fluorescence of 4MU can be measured spectrophotometrically .

Biochemical Pathways

The cleavage of 4MU-α-Gal by GLA is part of the larger biochemical pathway involved in the breakdown of complex carbohydrates. This process is crucial for the normal functioning of cells. Disruptions in this pathway, such as a deficiency in GLA activity, can lead to lysosomal storage disorders like Fabry disease .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 4MU-α-Gal is limited. Its solubility in water is approximately 50 mg/ml, which suggests that it may have good bioavailability .

Result of Action

The cleavage of 4MU-α-Gal by GLA results in the release of galactose and the fluorescent compound 4MU . The fluorescence of 4MU can be detected and quantified, providing a measure of GLA activity . This can be particularly useful in diagnosing conditions related to GLA deficiency .

Action Environment

The fluorescence of 4MU, the product of 4MU-α-Gal cleavage, is pH-dependent . Its excitation maxima are 320 and 360 nm at low and high pH, respectively, and its emission maximum ranges from 445 to 455 nm, increasing as pH decreases . This suggests that the action, efficacy, and stability of 4MU-α-Gal can be influenced by the pH of its environment.

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O11S/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23)/t11-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMBMLAUEGWIPT-DZQJYWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925747
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-sulfohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate

CAS RN

126938-14-5
Record name 4-Methylumbelliferyl-6-thiogalactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126938145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-sulfohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate in the context of Morquio Syndrome?

A: [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate, also known as 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate, serves as a crucial substrate in diagnosing Morquio Syndrome. This rare genetic disorder arises from a deficiency in the enzyme N-acetylgalactosamine-6-sulfate sulfatase (GALNS) []. The deficient GALNS activity leads to the accumulation of glycosaminoglycans, including keratan sulfate, in various tissues.

Q2: The research paper mentions a new LC/MRM-MS based assay for Morquio Syndrome diagnosis. How does this assay utilize [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate and what are its advantages?

A2: This assay utilizes [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate as the artificial substrate for GALNS. Here's a breakdown of the process:

  1. Product Quantification: After adding exogenous beta-galactosidase, the final product, 4-methylumbelliferone, is quantified using LC/MRM-MS []. This method offers high sensitivity and specificity, allowing for accurate measurement of even small amounts of the product.
  • Improved Standardization: This method offers increased standardization compared to previous assays, leading to more reliable and reproducible results. []

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